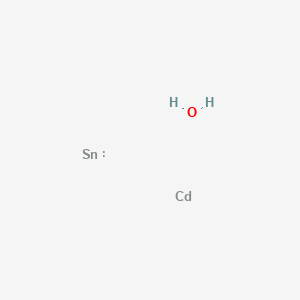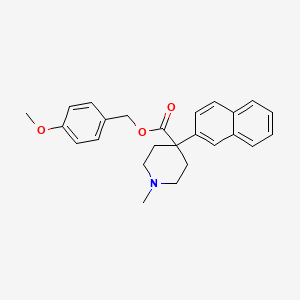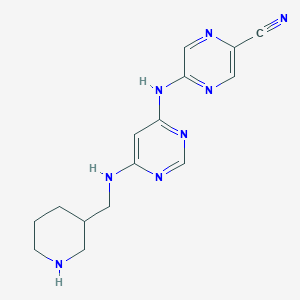
Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride: is a synthetic porphyrin compound with the molecular formula C₄₄H₃₆Cl₅CoN₈ and a molecular weight of 913.01 g/mol . This compound is known for its water solubility and is commonly used in various fields such as catalysis and electrochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride typically involves the reaction of meso-Tetra (N-methyl-4-pyridyl) porphine with cobalt chloride under controlled conditions . The reaction is carried out in a suitable solvent, such as N,N-Dimethylformamide, and the product is purified through crystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine.
Substitution: Substitution reactions typically involve the replacement of chloride ions with other anions or ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while substitution reactions can produce various substituted porphyrin complexes .
Scientific Research Applications
Chemistry: In chemistry, Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is used as a catalyst in various organic reactions, including oxidation and reduction reactions . Its unique structure allows it to facilitate electron transfer processes, making it valuable in catalytic applications .
Biology: This compound is used in biological research to study the structure and function of metalloproteins. Its ability to mimic the active sites of natural enzymes makes it a useful tool for understanding enzyme mechanisms and developing enzyme inhibitors .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as a photosensitizer in photodynamic therapy for cancer treatment .
Industry: Industrially, this compound is used in the development of sensors and electronic devices due to its electrochemical properties . It is also employed in the production of advanced materials and coatings .
Mechanism of Action
The mechanism of action of Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride involves its ability to undergo redox reactions and facilitate electron transfer processes . The compound interacts with molecular targets such as metalloproteins and enzymes, modulating their activity through coordination with the metal center . This interaction can lead to changes in the electronic structure of the target molecules, affecting their function and activity .
Comparison with Similar Compounds
- Cu(II) meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride
- Zn(II) meso-Tetra (N-methyl-4-pyridyl) porphine tetrachloride
- Fe(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride
- Mn(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride
Comparison: Co(III) meso-Tetra (N-methyl-4-pyridyl) porphine pentachloride is unique due to its specific cobalt center, which imparts distinct redox properties and catalytic activity compared to its analogs with different metal centers . For example, the cobalt complex exhibits different electrochemical behavior and catalytic efficiency compared to the copper or zinc analogs . This uniqueness makes it particularly valuable in applications requiring specific redox characteristics .
Properties
CAS No. |
110314-05-1 |
|---|---|
Molecular Formula |
C44H36Cl5CoN8 |
Molecular Weight |
913.0 g/mol |
IUPAC Name |
chlorocobalt(2+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |
InChI |
InChI=1S/C44H36N8.5ClH.Co/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;;/h5-28H,1-4H3;5*1H;/q+2;;;;;;+3/p-5 |
InChI Key |
VUUMPJOWGXPZCT-UHFFFAOYSA-I |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].Cl[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Urea, N-(4-methylphenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12341439.png)

![ethyl (2E)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methylidene)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B12341459.png)


![(8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341464.png)

![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B12341471.png)




